

Spectroscopic Profile of Sodium Squarate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Cat. No.: B191899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of sodium squarate ($\text{Na}_2\text{C}_4\text{O}_4$), a disodium salt of squaric acid. The document details its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable data and experimental protocols for professionals in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for sodium squarate.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The simplicity of the ^{13}C NMR spectrum of sodium squarate, characterized by a single resonance, is indicative of the high symmetry of the squarate dianion, where all four carbon atoms are chemically equivalent.

Chemical Shift (δ) [ppm]	Solvent/State	Assignment
~203.05	D_2O (pH 13.3)	C1, C2, C3, C4

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of sodium squareate are characterized by intense bands corresponding to the stretching and bending modes of the C-C and C-O bonds within the squareate ring. The planarity and high symmetry (D_{4h}) of the squareate anion influence the activity of its vibrational modes in IR and Raman spectroscopy.

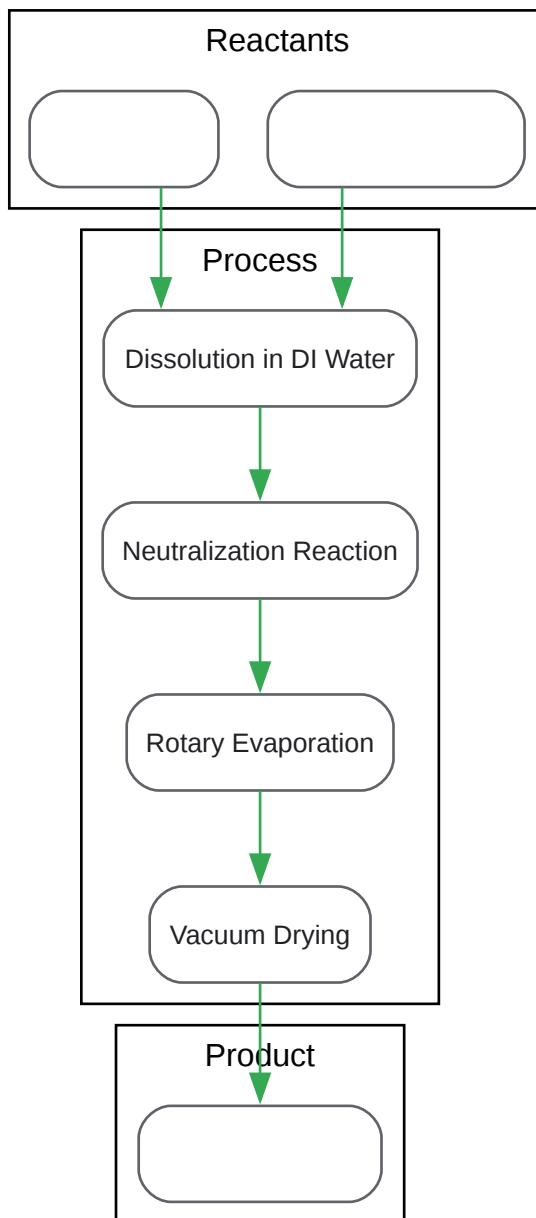
Infrared (IR) Absorption [cm ⁻¹]	Raman Shift [cm ⁻¹]	Assignment
~1620	Not observed	C-C/C-O stretching
~1535	Not observed	C-O stretching
Not observed	~1769	C=O stretching (uncoordinated)
Not observed	~1123	C-C stretching (asymmetric)
Not observed	~723	C-C stretching (symmetric)
Not observed	~647	Ring deformation

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of sodium squareate are provided below. These protocols are designed to be readily adaptable for standard laboratory instrumentation.

Synthesis of Sodium Squareate

Sodium squareate can be synthesized through the neutralization of squaric acid with a sodium base.[\[1\]](#)[\[2\]](#)


Materials:

- Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
- Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
- Deionized water

Procedure:

- Dissolve squaric acid in deionized water to create a saturated solution.
- In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide or sodium carbonate in deionized water.
- Slowly add the sodium base solution to the squaric acid solution while stirring continuously.
- Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
- Remove the water via rotary evaporation to obtain the solid sodium squarate salt.
- Dry the resulting white crystalline solid under vacuum.

Synthesis of Sodium Squarate

[Click to download full resolution via product page](#)

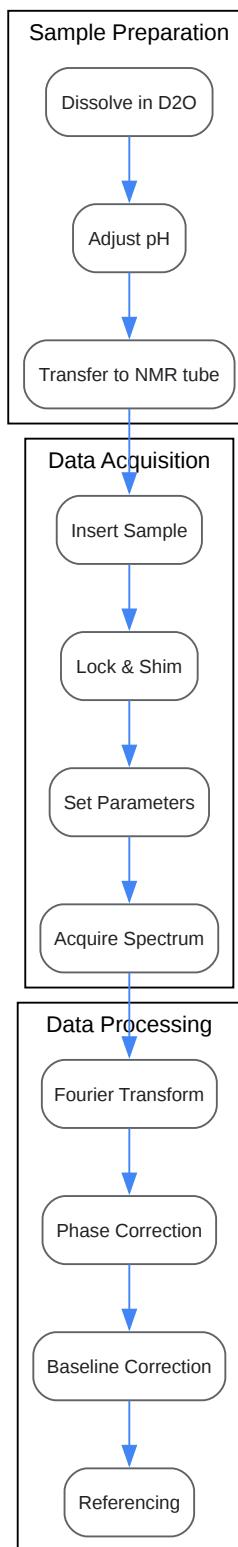
Synthesis Workflow for Sodium Squarate

¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring a solution-state ¹³C NMR spectrum of sodium squarate.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes


Sample Preparation:

- Prepare a solution of sodium squarate in deuterium oxide (D_2O) at a concentration of approximately 10-20 mg/mL.
- Adjust the pH of the solution to ~13 using a suitable base (e.g., NaOD) to ensure the squarate is fully deprotonated.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

- Nucleus: ^{13}C
- Pulse Program: Standard single-pulse experiment (e.g., zgpg30)
- Solvent: D_2O
- Temperature: 298 K
- Number of Scans: 1024 (adjust as needed for desired signal-to-noise)
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~1-2 seconds
- Spectral Width: ~250 ppm

13C NMR Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for 13C NMR Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid sodium squareate using ATR-FTIR.

Instrumentation:

- FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

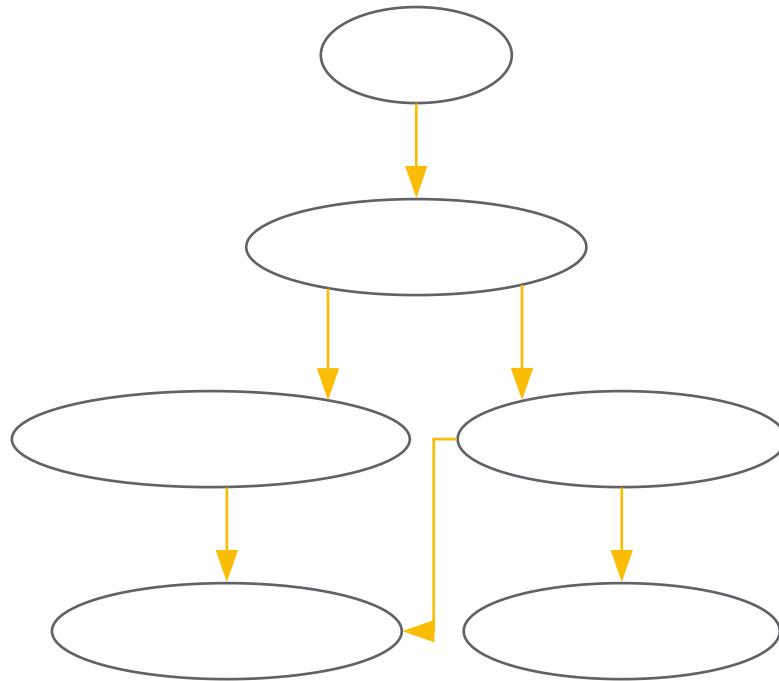
Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid sodium squareate powder directly onto the center of the ATR crystal.
- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32-64
- Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

ATR-FTIR Experimental Workflow


[Click to download full resolution via product page](#)

Workflow for ATR-FTIR Spectroscopy

Logical Relationship of Spectroscopic Analysis

The spectroscopic analysis of sodium squareate follows a logical progression from synthesis to detailed structural characterization.

Logical Flow of Spectroscopic Analysis

[Click to download full resolution via product page](#)

Analysis Progression from Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Sodium squareate [smolecule.com]
- 2. musicproject.eu [musicproject.eu]
- To cite this document: BenchChem. [Spectroscopic Profile of Sodium Squareate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191899#spectroscopic-analysis-of-sodium-squareate-nmr-ir-etc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com